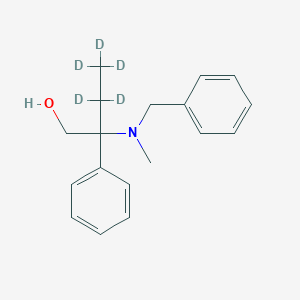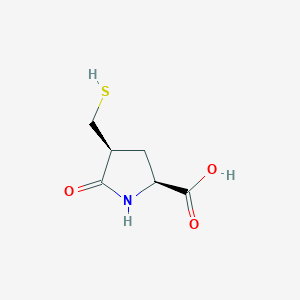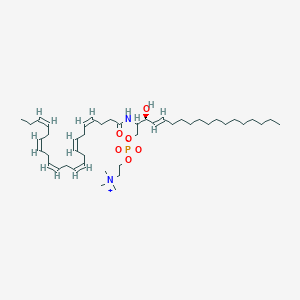
rac-cis-2,3-Dichloro Sertraline Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of rac-cis-2,3-Dichloro Sertraline Hydrochloride involves several steps, including the use of N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate. This compound is a stable intermediate that can be obtained through a simple reaction from the corresponding tetralone in good yield, employing environmentally and safety-respectful reagents. Its reduction to the desired cis-racemic amine is stereoselective, providing sertraline hydrochloride with the required purity for pharmaceutical ingredients (Vukics, Fodor, Fischer, Fellegvári, & Lévai, 2002).
Molecular Structure Analysis
The molecular structure of rac-cis-2,3-Dichloro Sertraline Hydrochloride reveals two polymorphs of sertraline hydrochloride. These polymorphs crystallize in the same orthorhombic space group but exhibit nearly identical bond distances and angles. However, some aspects of the molecular conformation are significantly different, involving hydrogen bonds between N atoms and Cl- anions forming chains (Ravikumar, Sridhar, & Bhanu, 2006).
Chemical Reactions and Properties
rac-cis-2,3-Dichloro Sertraline Hydrochloride undergoes a stereoselective hydrogenation process, optimized as a continuous flow process using a palladium/calcium carbonate (Pd/CaCO3) catalyst and hydrogen in supercritical carbon dioxide (scCO2), which achieves superior levels of selectivity due to the heat transfer properties of scCO2 (Clark, Poliakoff, & Wells, 2007).
Physical Properties Analysis
The interaction between sertraline hydrochloride and randomly methylated β-cyclodextrin (RMβCD) molecules at 298.15 K under atmospheric pressure has been studied. Isothermal Titration Calorimetry (ITC) determined the thermodynamic functions like enthalpy, entropy, and Gibbs free energy of binding for this system, revealing the stoichiometry coefficient of binding and binding/association constant value. Circular Dichroism Spectroscopy (CD) and molecular docking results supported these findings (Belica-Pacha, Daśko, Buko, Zavodnik, Miłowska, & Bryszewska, 2021).
Chemical Properties Analysis
The synthesis and characterization of sertraline hydrochloride-related impurities have been detailed, with an impurity detected in the final product during synthetic process development studies. This impurity, identified as 4-(4-chlorophenyl)-3,4-dihydronaphthalen-1(2H)-ol, was synthesized, characterized, and its formation process discussed in detail. The impurity standard was then used for development of quantification by High-Performance Liquid Chromatography (HPLC) method (Anerao, Telange, Bondre, John, Dighe, Jagushte, & Pradhan, 2016).
Scientific Research Applications
Application in Medicinal Chemistry
- Summary of the Application : “rac-cis-2,3-Dichloro Sertraline Hydrochloride” is used in the synthesis of antidepressant molecules . It’s an important field of medicinal chemistry .
- Methods of Application : The synthesis of antidepressant molecules involves metal-catalyzed procedures . Different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
- Results or Outcomes : The development of novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function is a significant area of study in the discipline . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
Application in the Treatment of Depression and Anxiety-Related Disorders
- Summary of the Application : “rac-cis-2,3-Dichloro Sertraline Hydrochloride” is used in the production of Sertraline , a widely used drug for the treatment of depression and anxiety-related disorders .
- Methods of Application : A variety of pathways have been taken in the synthetic approach to sertraline . These include stereoselective reduction of ketones and imines under kinetic and thermodynamic control, using diastereoselective or enantioselective catalysts and reagents .
- Results or Outcomes : Sertraline selectively inhibits the plasma membrane serotonin transporter (SERT) and thereby blocks serotonin re-uptake from the neuronal synapse . This has revolutionized the treatment of depression and anxiety disorders .
Application in Capillary Electrophoresis
- Summary of the Application : “rac-cis-2,3-Dichloro Sertraline Hydrochloride” is used in capillary electrophoresis, specifically in the optimized separation of cis-trans isomers and enantiomers of sertraline .
- Methods of Application : The separation is achieved using a buffer (pH 11.5) of 35 mM sodium borate containing 30 mM sodium deoxycholate and 20 mM hydroxypropyl –b-cyclodextrin . The optimum voltage and temperature were 25 kV and 20 C, respectively .
- Results or Outcomes : The method developed was successfully applied to the determination of sertraline in bulk drug, tablets, and capsules .
Application in Drug Development
- Summary of the Application : “rac-cis-2,3-Dichloro Sertraline Hydrochloride” is used in the process of Abbreviated New Drug Application (ANDA) filing to FDA and toxicity study of respective drug formulation .
- Methods of Application : The compound is used in the development and testing of new drugs, including the preparation of documentation for regulatory approval .
- Results or Outcomes : The use of “rac-cis-2,3-Dichloro Sertraline Hydrochloride” in this context can help expedite the drug development process and ensure safety and efficacy .
Application in Micellar Electrokinetic Chromatography
- Summary of the Application : “rac-cis-2,3-Dichloro Sertraline Hydrochloride” is used in micellar electrokinetic chromatography for the separation of cis-trans isomers and enantiomers of sertraline .
- Methods of Application : The separation is achieved using a buffer (pH 11.5) of 35 mM sodium borate containing 30 mM sodium deoxycholate and 20 mM hydroxypropyl –b-cyclodextrin . The optimum voltage and temperature were 25 kV and 20 C, respectively .
- Results or Outcomes : The method developed was successfully applied to the determination of sertraline in bulk drug, tablets, and capsules .
Application in Drug Formulation
- Summary of the Application : “rac-cis-2,3-Dichloro Sertraline Hydrochloride” is used in the process of Abbreviated New Drug Application (ANDA) filing to FDA and toxicity study of respective drug formulation .
- Methods of Application : The compound is used in the development and testing of new drugs, including the preparation of documentation for regulatory approval .
- Results or Outcomes : The use of “rac-cis-2,3-Dichloro Sertraline Hydrochloride” in this context can help expedite the drug development process and ensure safety and efficacy .
properties
IUPAC Name |
(1S,4R)-4-(2,3-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N.ClH/c1-20-16-10-9-12(11-5-2-3-6-13(11)16)14-7-4-8-15(18)17(14)19;/h2-8,12,16,20H,9-10H2,1H3;1H/t12-,16+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIZHWJFDILCKL-KKJWGQAZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(C2=CC=CC=C12)C3=C(C(=CC=C3)Cl)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CC[C@H](C2=CC=CC=C12)C3=C(C(=CC=C3)Cl)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-cis-2,3-Dichloro Sertraline Hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-(4-Amino-7-(3-hydroxypropyl-1,1,2,2,3,3-d6)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-2-chloroethan-1-one](/img/structure/B1147201.png)



